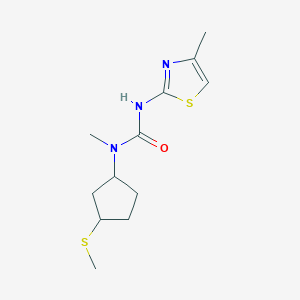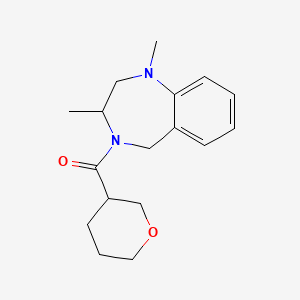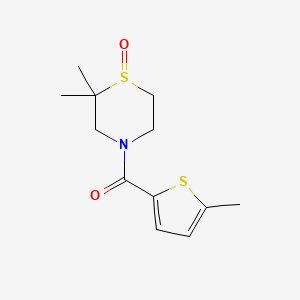
4-Chloro-2-pyrazin-2-ylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-pyrazin-2-ylaniline is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a chloro group at the 4th position and an aniline group at the 2nd position of the pyrazine ring. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-pyrazin-2-ylaniline typically involves the reaction of 4-chloropyrazine with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the chloro group is replaced by the aniline group. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-pyrazin-2-ylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the original amine.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) and solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups such as nitro, hydroxyl, or alkoxy groups.
Aplicaciones Científicas De Investigación
4-Chloro-2-pyrazin-2-ylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-pyrazin-2-ylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-nitroaniline: Similar in structure but with a nitro group instead of an aniline group.
2-Chloro-4-nitroaniline: Another structural isomer with different positioning of the chloro and nitro groups.
4-Chloro-2-aminopyridine: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness
4-Chloro-2-pyrazin-2-ylaniline is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
4-chloro-2-pyrazin-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-7-1-2-9(12)8(5-7)10-6-13-3-4-14-10/h1-6H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFINSIMTWJTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC=CN=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B7616902.png)
![4-[[2-(2-Benzylphenoxy)acetyl]amino]benzamide](/img/structure/B7616907.png)
![(2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7616914.png)
![1-Cyclohex-2-en-1-yl-3-[(1-methylimidazol-2-yl)methyl]urea](/img/structure/B7616921.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 5-bromo-2-hydroxybenzoate](/img/structure/B7616926.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone](/img/structure/B7616928.png)



![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl(1,2-oxazol-3-yl)methanone](/img/structure/B7616958.png)
![1-[3-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7616971.png)

